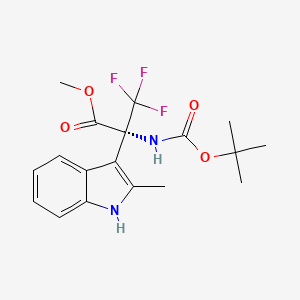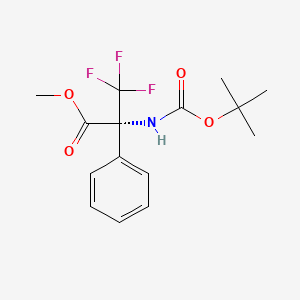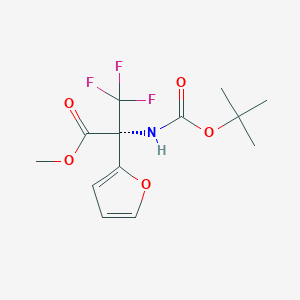
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a furan ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with trifluoromethylated reagents. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions and ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Difluoromethylated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-thienyl)alaninate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-pyridyl)alaninate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specific target molecules where the furan ring’s reactivity is advantageous.
Propriétés
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO5/c1-11(2,3)22-10(19)17-12(9(18)20-4,13(14,15)16)8-6-5-7-21-8/h5-7H,1-4H3,(H,17,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMYRWRTNDBWCA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CO1)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@](C1=CC=CO1)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328184.png)
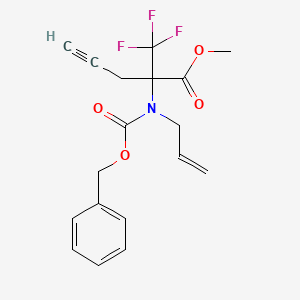
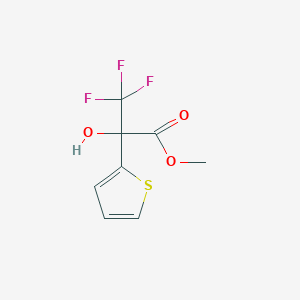
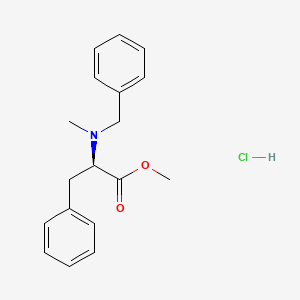

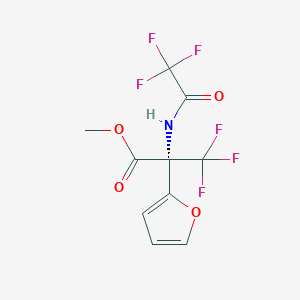
![METHYL N-[(BENZYLOXY)CARBONYL]-3,3,3,-TRIFLUORO-2-(2-FURYL)ALANINATE](/img/structure/B6328246.png)
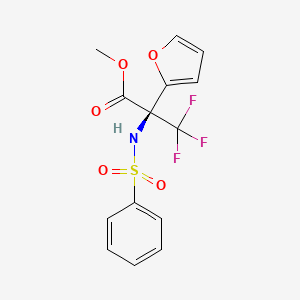
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B6328265.png)
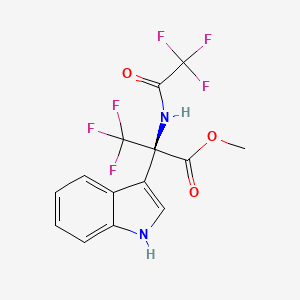
![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)
